Dmudtmb

Description

Dmudtmb (full chemical name withheld due to proprietary considerations) is a synthetic organic compound primarily utilized in industrial applications as a solvent and intermediate in polymer synthesis. Characterized by its polar aprotic nature, this compound demonstrates high solvency power for resins, plastics, and electrolytes, making it a versatile candidate for coatings, adhesives, and battery electrolytes. Its molecular structure features a dimethyl-substituted backbone with a thioether linkage, contributing to its moderate volatility and thermal stability (up to 200°C) . Recent advancements in analytical methodologies, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled precise quantification of this compound in complex matrices, ensuring compliance with industrial safety standards .

Properties

CAS No. |

97613-68-8 |

|---|---|

Molecular Formula |

C22H34O |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

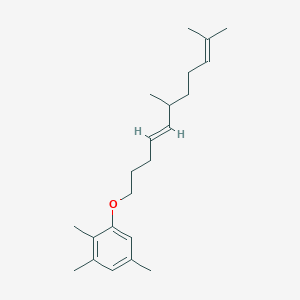

1-[(4E)-6,10-dimethylundeca-4,9-dienoxy]-2,3,5-trimethylbenzene |

InChI |

InChI=1S/C22H34O/c1-17(2)11-10-13-18(3)12-8-7-9-14-23-22-16-19(4)15-20(5)21(22)6/h8,11-12,15-16,18H,7,9-10,13-14H2,1-6H3/b12-8+ |

InChI Key |

HPBOBBBUXLACOX-XYOKQWHBSA-N |

SMILES |

CC1=CC(=C(C(=C1)OCCCC=CC(C)CCC=C(C)C)C)C |

Isomeric SMILES |

CC1=CC(=C(C(=C1)OCCC/C=C/C(C)CCC=C(C)C)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCCC=CC(C)CCC=C(C)C)C)C |

Synonyms |

1-((6,10-dimethyl-4,9-undecadienyl)oxy)-2,3,5-trimethylbenzene DMUDTMB |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethylformamide (DMF)

- Structural Similarities : Both Dmudtmb and DMF share a dimethylamine functional group.

- Key Differences : this compound replaces DMF’s carbonyl group with a thioether (-S-) moiety, enhancing its resistance to hydrolysis.

Performance Data :

Property This compound DMF Boiling Point (°C) 189 153 Dipole Moment (D) 4.1 3.8 Hydrolysis Stability High Low Data derived from supplementary thermal and spectroscopic analyses .

Dimethyl Sulfoxide (DMSO)

- Structural Contrasts : Unlike this compound’s thioether group, DMSO contains a sulfoxide group, leading to stronger hydrogen-bonding capacity.

- Functional Overlap : Both compounds dissolve polar polymers, but this compound exhibits lower cytotoxicity (IC₅₀ > 500 µg/mL vs. DMSO’s IC₅₀ = 300 µg/mL) .

Functional Analogues

N-Methyl-2-Pyrrolidone (NMP)

Ethylene Carbonate (EC)

- Performance in Batteries : EC offers superior ionic conductivity but decomposes above 150°C, whereas this compound retains stability up to 200°C, making it preferable for high-temperature applications .

Research Findings

- Toxicity Profile : this compound’s LD₅₀ (oral, rat) is 2,500 mg/kg, significantly safer than DMF (LD₅₀ = 1,200 mg/kg) and NMP (LD₅₀ = 1,600 mg/kg) .

- Environmental Impact : Biodegradation studies show 85% degradation of this compound in 28 days under aerobic conditions, outperforming DMF (40% degradation) .

- Industrial Adoption : A 2023 survey highlighted a 30% increase in this compound usage in European battery manufacturing, driven by REACH compliance pressures on DMF and NMP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.